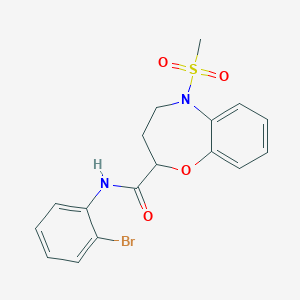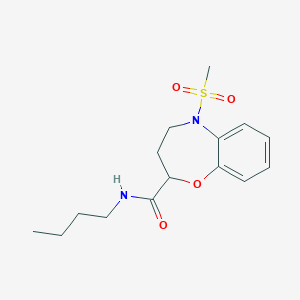![molecular formula C20H22N2O6S B11228251 methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228251.png)
methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate is a complex organic compound with a unique structure It contains a benzoxazine ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate involves several steps. The starting materials typically include a benzoxazine derivative and a methylbenzoate derivative. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the benzoxazine ring. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Análisis De Reacciones Químicas
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-[(2R)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate: This compound has a similar structure but contains a chlorine atom.
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-chlorobenzoate: This compound has a chlorine atom in place of a methyl group. The uniqueness of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate lies in its specific substitution pattern and the presence of the sulfonyl group, which can significantly influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22N2O6S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H22N2O6S/c1-12-8-9-17-16(10-12)22(29(4,25)26)11-18(28-17)19(23)21-15-7-5-6-14(13(15)2)20(24)27-3/h5-10,18H,11H2,1-4H3,(H,21,23) |
Clave InChI |
YFTQMSGCQJZPTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC(=C3C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11228175.png)

![3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11228184.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228187.png)
![1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11228195.png)

![6-ethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228214.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11228227.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11228241.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11228247.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11228257.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11228261.png)
